4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione
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Overview
Description
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form the isoindoline-1,3-dione core. The vinyl group is introduced through a subsequent reaction with a suitable vinylating agent under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(4-methylphenyl)isoindoline-1,3-dione
- 4-Fluoro-2-(4-ethylphenyl)isoindoline-1,3-dione
- 4-Fluoro-2-(4-phenyl)isoindoline-1,3-dione
Uniqueness
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89014-99-3 |
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Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10FNO2/c1-2-10-6-8-11(9-7-10)18-15(19)12-4-3-5-13(17)14(12)16(18)20/h2-9H,1H2 |
InChI Key |
IOAATSYXAWQXPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Origin of Product |
United States |
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